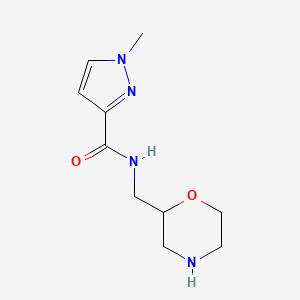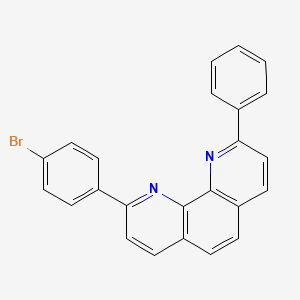
(S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step often involves the oxidation of the intermediate to form the oxopentanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as preparative HPLC. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The methoxy and methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals, contributing to the development of new materials and drugs
Wirkmechanismus
The mechanism of action of (S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other methoxycarbonyl-substituted amino acids and oxopentanoic acid derivatives. Examples are:
- (S)-5-Methoxy-4-((methoxycarbonyl)amino)-5-oxopentanoic acid analogs with different substituents on the methoxycarbonyl group.
- Other oxopentanoic acid derivatives with varying functional groups .
Uniqueness
Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C8H13NO6 |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
(4S)-5-methoxy-4-(methoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H13NO6/c1-14-7(12)5(3-4-6(10)11)9-8(13)15-2/h5H,3-4H2,1-2H3,(H,9,13)(H,10,11)/t5-/m0/s1 |
InChI-Schlüssel |
DUEUTIGILVKTLG-YFKPBYRVSA-N |
Isomerische SMILES |
COC(=O)[C@H](CCC(=O)O)NC(=O)OC |
Kanonische SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)

